
Co-trimoxazole's Activity Against Gram-Positive
Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CO-Trimoxazole

Cat. No.: B1683656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial spectrum and activity of

co-trimoxazole against clinically relevant Gram-positive bacteria. Co-trimoxazole, a

synergistic combination of sulfamethoxazole and trimethoprim, has been a cornerstone of

antimicrobial therapy for decades. This document details its mechanism of action, quantitative

susceptibility data, resistance patterns, and standardized testing protocols.

Mechanism of Action: Sequential Folate Pathway
Inhibition
Co-trimoxazole's bactericidal activity stems from the sequential blockade of two crucial

enzymes in the bacterial folic acid synthesis pathway. Folic acid is an essential precursor for

the synthesis of nucleotides and certain amino acids, making its disruption lethal to bacteria.

Sulfamethoxazole: As a structural analog of para-aminobenzoic acid (PABA),

sulfamethoxazole competitively inhibits dihydropteroate synthase (DHPS). This enzyme

catalyzes the conversion of PABA and dihydropteridine diphosphate into 7,8-dihydropteroate.

Trimethoprim: This component acts on a subsequent step in the pathway, potently and

selectively inhibiting bacterial dihydrofolate reductase (DHFR). This enzyme is responsible

for the reduction of dihydrofolic acid to tetrahydrofolic acid, the biologically active form.
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The dual, sequential inhibition results in a synergistic bactericidal effect that is often greater

than the sum of the individual components' activities.
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Co-trimoxazole's sequential inhibition of the bacterial folate pathway.

Spectrum of Activity and Quantitative Susceptibility
Co-trimoxazole exhibits a broad spectrum of activity against many Gram-positive aerobes. Its

clinical utility is most pronounced against Staphylococcus aureus (both methicillin-susceptible

and methicillin-resistant strains), Streptococcus pneumoniae, and as an alternative agent for

Listeria monocytogenes. It is also active against Streptococcus pyogenes. However,

enterococci are typically resistant.

The following table summarizes the in vitro activity of co-trimoxazole against key Gram-

positive pathogens, compiled from various surveillance studies. MIC (Minimum Inhibitory

Concentration) values are presented as MIC₅₀ (the concentration inhibiting 50% of isolates)

and MIC₉₀ (the concentration inhibiting 90% of isolates).
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Pathogen Subset
MIC₅₀
(µg/mL)

MIC₉₀
(µg/mL)

Resistanc
e Rate
(%)

Region /
Year

Source(s)

Staphyloco

ccus

aureus

All Isolates - - 16%
Philippines,

1997
[1]

MRSA - >8 -

USA (CA-

MRSA),

2007

[2]

All Isolates - -
~35%

(Median)

Global,

2022
[3]

Streptococ

cus

pneumonia

e

All Isolates - - 36.4%
Africa,

1996-1997
[4]

All Isolates - -

25.0%

(Communit

y)

USA,

1997-2002
[5]

All Isolates - -
6.7%

(Hospital)

USA,

1997-2002
[5]

All Isolates - - 64.1%
Banglades

h
[6]

Listeria

monocytog

enes

All Isolates ≤2.0 ≤2.0 0%
USA,

1991-1997
[5]

Clinical

Isolates
0.03/0.59 0.06/1.18 0%

Argentina,

1992-2012
[7]

(Note: MIC values for co-trimoxazole are often expressed based on the trimethoprim

component, with sulfamethoxazole in a fixed 1:19 ratio).
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Mechanisms of Resistance
Resistance to co-trimoxazole in Gram-positive bacteria primarily arises through two

mechanisms:

Target Enzyme Modification: Chromosomal mutations in the genes encoding DHPS (folP)

and DHFR (folA) can alter the enzyme structure, reducing the binding affinity of

sulfamethoxazole and trimethoprim, respectively. This is the predominant mechanism in S.

pneumoniae and S. aureus.

Acquisition of Resistant Genes: Bacteria can acquire mobile genetic elements, such as

plasmids or transposons, that carry alternative, resistant versions of the target enzyme

genes. For instance, various dfr genes encoding trimethoprim-resistant DHFR enzymes can

be horizontally transferred.
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Primary mechanisms of resistance to co-trimoxazole in Gram-positive bacteria.

Experimental Protocols: Antimicrobial Susceptibility
Testing (AST)
Standardized methods for determining the susceptibility of Gram-positive bacteria to co-
trimoxazole are outlined by regulatory bodies such as the Clinical and Laboratory Standards

Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

The two primary reference methods are broth microdilution and disk diffusion.

Broth Microdilution (CLSI M07/M100)
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This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent

in a liquid medium.

Methodology:

Medium Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). For testing

streptococci, supplement the broth with 2-5% Lysed Horse Blood (LHB). The medium must

have low levels of thymidine, an antagonist of sulfonamides.

Inoculum Preparation: Prepare a direct colony suspension from a fresh (18-24 hour) non-

selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland

standard (approximately 1-2 x 10⁸ CFU/mL).

Inoculum Dilution: Dilute the standardized suspension in broth to achieve a final inoculum

concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

Antimicrobial Preparation: Prepare serial twofold dilutions of co-trimoxazole (in a 1:19

trimethoprim to sulfamethoxazole ratio) in the microdilution tray.

Incubation: Inoculate the trays and incubate at 35°C ± 2°C in ambient air for 16-20 hours for

staphylococci and 20-24 hours for streptococci.

Reading Results: The MIC is the lowest concentration of co-trimoxazole that completely

inhibits visible growth.

Interpretation: Compare the MIC value to established clinical breakpoints (e.g., for S. aureus,

Susceptible ≤2/38 µg/mL; Resistant ≥4/76 µg/mL) to categorize the isolate.[8]

Disk Diffusion (EUCAST Method)
This method assesses susceptibility based on the size of the zone of growth inhibition around

an antimicrobial-impregnated disk.

Methodology:

Medium Preparation: Use Mueller-Hinton Agar (MHA). For streptococci, supplement with 5%

defibrinated horse blood and 20 mg/L β-NAD (MH-F agar).
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Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to that of a 0.5

McFarland standard.

Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum

and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of

the MHA plate three times, rotating the plate approximately 60 degrees between each

swabbing to ensure even distribution.

Disk Application: Aseptically apply a co-trimoxazole disk (containing 1.25 µg trimethoprim

and 23.75 µg sulfamethoxazole) to the surface of the agar.

Incubation: Invert the plates and incubate within 15 minutes of disk application at 35°C ± 1°C

in ambient air for 18 ± 2 hours.

Reading Results: Measure the diameter of the zone of complete growth inhibition (in mm).

For co-trimoxazole, slight or hazy growth within the zone should be ignored; measure the

obvious margin.[9]

Interpretation: Correlate the zone diameter with the clinical breakpoints provided by EUCAST

to determine if the isolate is Susceptible (S), Susceptible, Increased Exposure (I), or

Resistant (R).
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General workflow for antimicrobial susceptibility testing (AST).
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Conclusion
Co-trimoxazole remains a relevant agent for treating infections caused by susceptible Gram-

positive bacteria, particularly Staphylococcus aureus (including many MRSA strains) and

Streptococcus pneumoniae. Its synergistic mechanism of action provides potent bactericidal

activity. However, the value of co-trimoxazole is moderated by variable and often high rates of

resistance, which can differ significantly by geographic region and patient population.[4][9]

Therefore, clinical decisions should be guided by up-to-date local surveillance data and

confirmed by standardized susceptibility testing. Continuous monitoring of resistance trends

through programs like SENTRY is crucial for preserving the utility of this established

antimicrobial combination.[7][9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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